2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a pyridine core substituted with a propyl group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures in pharmaceuticals and materials science . Its design combines steric bulk from the pinacol boronate group with the electron-deficient pyridine ring, enhancing stability and reactivity in catalytic processes.
Properties
Molecular Formula |
C14H22BNO2 |
|---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO2/c1-6-7-12-9-8-11(10-16-12)15-17-13(2,3)14(4,5)18-15/h8-10H,6-7H2,1-5H3 |
InChI Key |
VFFWCGQEGGNVOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-propyl-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in several scientific research applications:
Chemistry: It is a valuable intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron moiety acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boron group to the carbon atom, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related pyridine-based boronic esters, highlighting substituent effects, molecular properties, and applications:
Key Comparative Analysis
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (EWGs) : Fluorine (e.g., 3-fluoro derivative) and trifluoromethyl groups (e.g., 5-CF₃ analogue) increase the pyridine ring's electron deficiency, improving oxidative addition in palladium-catalyzed couplings .
- Steric Effects : Bulky groups like triisopropylsilyl (TIPS) in pyrrolopyridine derivatives enhance solubility and reduce aggregation in organic solvents .
Synthetic Utility :
- The target compound’s propyl group balances lipophilicity and steric demand, making it ideal for drug discovery .
- Chlorine and methoxy substituents in 5-chloro-2,3-dimethoxy derivatives enable regioselective functionalization in agrochemicals .
Physical and Safety Properties: Fluorinated derivatives (e.g., 3-fluoro) exhibit higher melting points (~103–108°C) compared to non-halogenated analogues, aiding purification . Safety: Fluorinated and CF₃-substituted compounds are classified as irritants (WGK Germany 3), requiring stringent handling .
Research Findings
- Catalytic Efficiency: In Suzuki reactions, the 3-fluoro derivative achieves >90% yield with aryl chlorides at 80°C, outperforming non-fluorinated analogues due to enhanced electrophilicity .
- Drug Development : The 5-CF₃ analogue is a key intermediate in JAK2 inhibitors, demonstrating improved pharmacokinetics in preclinical studies .
Biological Activity
The compound 2-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a derivative of pyridine that incorporates a dioxaborolane moiety. This unique structure suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H25B O5
- Molecular Weight : 320.19 g/mol
The biological activity of the compound is primarily attributed to its interaction with various biological targets. The dioxaborolane ring can participate in reversible covalent bonding with nucleophiles such as proteins and enzymes. This feature can lead to modulation of enzyme activity and influence cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane structures. For instance:
- Inhibition of Tubulin Polymerization : Compounds similar to 2-propyl derivatives have shown significant inhibition of tubulin polymerization. This is critical in cancer therapy as it disrupts mitotic spindle formation during cell division.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| CA-4 | 1.0 | Tubulin inhibitor |
| 2-Propyl Derivative | 0.56 | Tubulin inhibitor |
The compound exhibited an IC50 value of 0.56 µM in inhibiting tubulin polymerization, indicating its potential as a chemotherapeutic agent .
Neuroprotective Effects
Studies have explored the neuroprotective effects of pyridine derivatives against neuroinflammation:
- GSK-3β Inhibition : The compound has been evaluated for its ability to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), a target implicated in neurodegenerative diseases. Inhibition of GSK-3β may reduce neuroinflammatory responses and promote neuronal survival .
Case Studies
-
Cell Line Studies : In vitro studies using human myeloid leukemia cell lines (HL-60 and U937) demonstrated that treatment with pyridine derivatives led to significant apoptosis induction and cell cycle arrest at G2/M phase.
- Flow Cytometry Results :
- Control Group: 10% apoptosis
- Treated Group (100 nM): 40% apoptosis
- Flow Cytometry Results :
- Animal Models : In vivo studies on rodent models indicated that the administration of the compound resulted in reduced tumor growth rates compared to controls, suggesting systemic bioactivity.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine ring protons vs. propyl chain). ¹¹B NMR confirms boronate ester integrity (δ ~30 ppm) .
- X-ray crystallography : Resolves bond angles and torsional strain in the dioxaborolane ring .
- HPLC-MS : Validates purity (>95%) and detects trace impurities .
How do crystallographic data and DFT calculations synergize in resolving molecular conformations?
Q. Advanced
- Crystallography : Single-crystal X-ray diffraction (using SHELXL or OLEX2 ) provides experimental bond lengths and angles. For example, the B–O bond in the dioxaborolane ring typically measures ~1.36 Å .
- DFT calculations : B3LYP/6-311+G(2d,p) optimizes geometry and predicts vibrational spectra (IR/Raman), validating experimental data . Discrepancies >0.02 Å in bond lengths may indicate crystal packing effects .
How should researchers address contradictions between NMR and X-ray data regarding molecular conformation?
Q. Data Contradiction Analysis
- Solvent vs. solid-state effects : NMR captures solution-phase dynamics, while X-ray reflects static crystal packing. For example, rotational freedom in the propyl group may appear disordered in X-ray but averaged in NMR .
- Validation : Compare experimental IR spectra with DFT-predicted vibrations to identify conformational outliers .
What computational methods predict the reactivity of the boronate ester group in cross-coupling reactions?
Q. Advanced
- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites. The boron atom’s LUMO often governs Suzuki reactivity .
- Molecular Electrostatic Potential (MEP) : Highlights electron-deficient regions (e.g., boron center) prone to nucleophilic attack .
What purification strategies are effective for isolating this compound post-synthesis?
Q. Basic
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve boronate esters from polar byproducts .
- Recrystallization : Use hexane/ethyl acetate mixtures to exploit differential solubility of the dioxaborolane moiety .
How can Hirshfeld surface analysis elucidate intermolecular interactions in crystalline forms?
Q. Advanced
- Hirshfeld surfaces : Quantify close contacts (e.g., C–H···O interactions between the dioxaborolane and pyridine groups). For example, >10% contribution from H···H contacts suggests van der Waals dominance .
- Fingerprint plots : Differentiate π-stacking (sharp spikes at de + di ~1.8 Å) from hydrogen bonding (broad regions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
